An In-depth Technical Guide to 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological significance of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 885310-03-6). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential and scientific applications of this molecule, particularly in the context of kinase inhibition.
Molecular Overview and Physicochemical Properties
3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound featuring a pyrazolopyridine core. This structural motif is of significant interest in medicinal chemistry due to its ability to mimic purine structures and interact with a variety of enzymatic targets.
Chemical Structure
The molecular structure of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is characterized by a fused pyrazole and pyridine ring system, with an ethyl group at the 3-position and an amine group at the 5-position.
Caption: Chemical structure of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 885310-03-6 | |
| Molecular Formula | C8H10N4 | |
| Molecular Weight | 162.19 g/mol | |
| Melting Point | 178-180 °C | |
| Boiling Point | 395.5±22.0 °C (Predicted) | |
| Solubility | Data not readily available. Expected to have some solubility in polar organic solvents such as DMSO, DMF, and methanol. | |
| Appearance | Solid (form may vary) |
Synthesis and Characterization
The synthesis of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is typically achieved through a multi-step process, with the specific route often detailed in patent literature due to its relevance in drug discovery. A representative synthetic approach is outlined below.
Representative Synthetic Protocol
The synthesis of pyrazolo[3,4-b]pyridine cores often involves the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon synthon. The following is a generalized workflow based on common synthetic strategies for this class of compounds.
Caption: Generalized workflow for the synthesis of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting materials (e.g., a suitable aminopyrazole precursor and an ethyl-substituted β-dicarbonyl compound) are dissolved in an appropriate high-boiling point solvent, such as ethanol or acetic acid.
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Cyclization: An acid or base catalyst may be added to facilitate the condensation and subsequent cyclization reaction. The reaction mixture is then heated to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
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Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then taken up in a suitable solvent and washed with water or a mild aqueous base to remove any remaining starting materials and catalyst.
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Purification: The crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
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Characterization: The identity and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data (Predicted)
While specific experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the chemical structure.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyrazolopyridine core, and the amine protons. The chemical shifts will be influenced by the electronic environment of the fused ring system. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six unique carbons of the pyrazolopyridine core. |
| Mass Spec | A molecular ion peak (M+) corresponding to the molecular weight of 162.19. |
| IR Spec | Characteristic absorption bands for N-H stretching of the amine and the pyrazole N-H, C-H stretching of the ethyl and aromatic groups, and C=N and C=C stretching of the aromatic rings. |
Biological Activity and Applications
3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine has emerged as a compound of significant interest due to its potent biological activity.
LRRK2 Kinase Inhibition
This compound is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key enzyme implicated in the pathogenesis of Parkinson's disease, making its inhibitors a promising therapeutic strategy. The pyrazolopyridine scaffold of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine likely interacts with the ATP-binding site of the LRRK2 kinase domain, thereby inhibiting its activity.
Caption: Mechanism of action of 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine as an LRRK2 inhibitor.
Applications in Drug Discovery
The potent and specific inhibition of LRRK2 makes 3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine a valuable tool for:
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Target Validation: Studying the physiological and pathological roles of LRRK2 in cellular and animal models.
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Lead Optimization: Serving as a scaffold for the development of more potent and selective LRRK2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
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Preclinical Research: Investigating the therapeutic potential of LRRK2 inhibition for the treatment of Parkinson's disease and other related neurodegenerative disorders.
Handling and Safety
As with any chemical compound, proper handling and safety precautions are essential.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic molecule with significant potential in the field of medicinal chemistry and drug discovery. Its potent inhibition of LRRK2 kinase positions it as a valuable research tool and a promising starting point for the development of novel therapeutics for Parkinson's disease. This guide has provided a comprehensive overview of its chemical and physical properties, a representative synthetic approach, and its biological significance, offering a valuable resource for researchers in the field.
References
- Google Patents. (2008). PYRAZOLOPYRIDINE DERIVATIVES AS LRRK2 KINASE INHIBITORS.
